Anticonvulsant Activity (MES Model)
In a head-to-head SAR study, the meta-trifluoromethyl (m-CF₃) substituted cinnamamide exhibited anticonvulsant activity in the maximal electroshock seizure (MES) model that was statistically equivalent to the para-CF₃ isomer (no significant difference, p > 0.05) and significantly superior to the ortho-CF₃ isomer, which showed markedly reduced activity due to steric hindrance disrupting resonance [1]. The Hammett constant (σ) for p-CF₃ is higher than that for m-CF₃, but this electronic difference did not translate into a potency advantage, highlighting the critical importance of the meta-position for maintaining bioactivity while avoiding ortho steric penalties [1].
| Evidence Dimension | Anticonvulsant Activity (Qualitative Potency in MES Model) |
|---|---|
| Target Compound Data | High anticonvulsant activity (m-CF₃ isomer) |
| Comparator Or Baseline | p-CF₃ isomer: High activity, not significantly different from m-CF₃; o-CF₃ isomer: Significantly decreased activity |
| Quantified Difference | m-CF₃ vs. p-CF₃: No significant difference; m-CF₃ vs. o-CF₃: Activity substantially reduced (steric effect) |
| Conditions | Maximal Electroshock Seizure (MES) model in mice; compounds administered as cinnamamides. |
Why This Matters
Procurement of the meta-isomer ensures retention of anticonvulsant activity while avoiding the steric penalty of the ortho-isomer, which would lead to false-negative SAR interpretations.
- [1] Li, A.-L.; Liu, W.-Q.; Pei, Y.-Q.; Zhang, S.-R.; Xu, C. The synthesis and anticonvulsant activity of some p-, o- and m-trifluoromethyl cinnamamides. Acta Pharmaceutica Sinica 1984, 19(12), 888-893. View Source
